molecular formula C7H9BrO2 B15091097 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene CAS No. 68241-78-1

6-Bromo-1,4-dioxaspiro[4.4]non-6-ene

Katalognummer: B15091097
CAS-Nummer: 68241-78-1
Molekulargewicht: 205.05 g/mol
InChI-Schlüssel: YRXLQJUTOBAVNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1,4-dioxaspiro[44]non-6-ene is an organic compound with the molecular formula C₇H₉BrO₂ It is a brominated derivative of 1,4-dioxaspiro[44]non-6-ene, characterized by a spirocyclic structure containing a bromine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Bromo-1,4-dioxaspiro[4.4]non-6-ene can be synthesized through the bromination of 1,4-dioxaspiro[4.4]non-6-ene. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position . The reaction conditions, such as temperature and solvent, play a crucial role in achieving high yields and purity of the product.

Industrial Production Methods

While specific industrial production methods for 6-Bromo-1,4-dioxaspiro[4This includes optimizing reaction conditions, using efficient brominating agents, and employing purification techniques to obtain the compound in large quantities suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-1,4-dioxaspiro[4.4]non-6-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, substitution reactions yield various substituted derivatives, while oxidation and reduction reactions produce compounds with different oxidation states .

Wissenschaftliche Forschungsanwendungen

6-Bromo-1,4-dioxaspiro[4.4]non-6-ene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene involves its interaction with specific molecular targets and pathways. The bromine atom and spirocyclic structure contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

6-Bromo-1,4-dioxaspiro[4.4]non-6-ene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific bromination pattern and spirocyclic structure, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

68241-78-1

Molekularformel

C7H9BrO2

Molekulargewicht

205.05 g/mol

IUPAC-Name

9-bromo-1,4-dioxaspiro[4.4]non-8-ene

InChI

InChI=1S/C7H9BrO2/c8-6-2-1-3-7(6)9-4-5-10-7/h2H,1,3-5H2

InChI-Schlüssel

YRXLQJUTOBAVNV-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C(=C1)Br)OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.